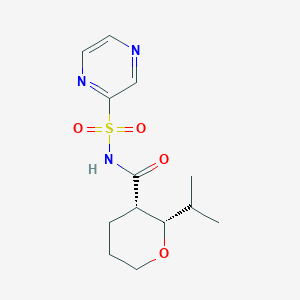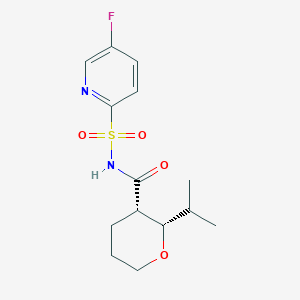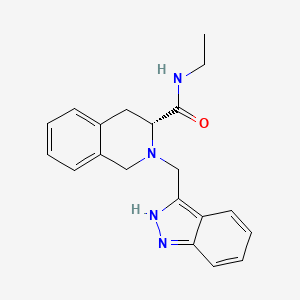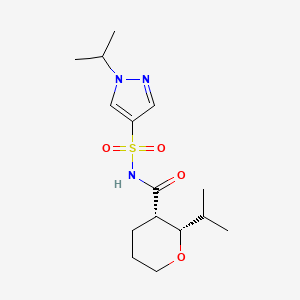![molecular formula C18H24N4O2 B7338554 (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)
(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is also known as JNJ-31020028 and has been the subject of various studies to determine its mechanism of action and its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide involves its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. This compound has been shown to inhibit the activity of the enzyme CDK8, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide in lab experiments is its ability to inhibit the activity of CDK8, which is involved in the regulation of gene expression. This compound has also been shown to have anti-inflammatory properties, which may be useful in the study of inflammatory diseases. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further studies may be needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide involves the reaction of 3-phenoxypyrrolidine with 2-methylpropylhydrazine and 4-bromo-1H-pyrazole. The resulting product is then treated with 1,1'-carbonyldiimidazole to form the final compound.
Scientific Research Applications
The scientific research application of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide has been focused on its potential therapeutic uses in the treatment of various diseases. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Properties
IUPAC Name |
(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14(2)11-22-12-15(10-19-22)20-18(23)21-9-8-17(13-21)24-16-6-4-3-5-7-16/h3-7,10,12,14,17H,8-9,11,13H2,1-2H3,(H,20,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPPRMESYOUPM-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NC(=O)N2CCC(C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C=N1)NC(=O)N2CC[C@@H](C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338477.png)



![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)
